molecular formula C14H20BrNO2 B12277435 Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-

Cat. No.: B12277435
M. Wt: 314.22 g/mol
InChI Key: JJPPLEHAWPLLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzamide core, along with diethyl and hydroxypropyl substituents. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-N,N-diethyl-2-(2-hydroxypropyl)benzamide

InChI

InChI=1S/C14H20BrNO2/c1-4-16(5-2)14(18)13-7-6-12(15)9-11(13)8-10(3)17/h6-7,9-10,17H,4-5,8H2,1-3H3

InChI Key

JJPPLEHAWPLLKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)CC(C)O

Origin of Product

United States

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